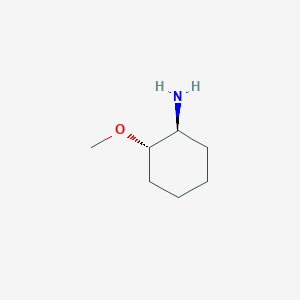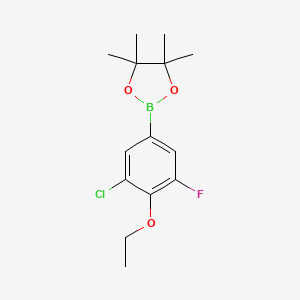
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester
Vue d'ensemble
Description
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, also known as 3-Chloro-4-ethoxy-5-fluorophenylboronic acid 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-oxide, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been used in various applications, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
1. Organoboron Compounds in Analytical Chemistry
Organoboron compounds, such as pinacol ester of phenylboronic acid, are applied as Lewis acid receptors of fluoride anions. These compounds demonstrate unique behaviors in polymer membrane electrodes, particularly in acidic conditions, due to the lability of the B-O bond in boronic acids and the OH(-)/F(-) exchange at higher fluoride content in the sample solution. This behavior suggests their potential in developing selective fluoride ion sensing technologies (Jańczyk et al., 2012).
2. Role in Organic Synthesis
Arylboronic esters, including phenylboronic acid pinacol esters, have been identified as versatile reagents in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. They have also been found to exhibit phosphorescence in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. This discovery opens up new possibilities in materials science and organic chemistry (Shoji et al., 2017).
3. Development of Responsive Polymers
The integration of phenylboronic acid esters, like pinacol esters, into polymer backbones has been explored. These polymers have demonstrated the ability to undergo degradation in response to hydrogen peroxide, suggesting their use in developing responsive materials, particularly for controlled release in drug delivery systems (Cui et al., 2017).
4. Catalyst in Polymerization Processes
Phenylboronic acid pinacol esters serve as catalysts in Suzuki-Miyaura coupling polymerization processes. They enable the synthesis of high-molecular-weight π-conjugated polymers with boronic acid moieties, which is contrary to Flory's principle. This application suggests their utility in the creation of novel polymeric materials with specific end-group functionalities (Nojima et al., 2016).
5. Transformation in Chemical Synthesis
Arylboronic acid pinacol esters have been utilized in chemical transformations, such as the Ni/Cu-catalyzed defluoroborylation of fluoroarenes. This method enables the conversion of fluoroarenes to functionalized arenes, demonstrating the synthetic utility of these compounds in diverse C-F bond functionalizations (Niwa et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the formation of carbon-carbon bonds in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment .
Propriétés
IUPAC Name |
2-(3-chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLJYTVXJOUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141624 | |
| Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668474-08-5 | |
| Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668474-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)
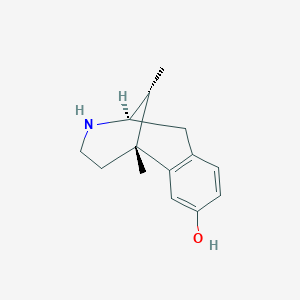
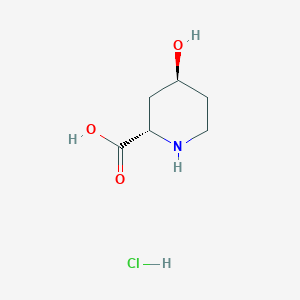

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)
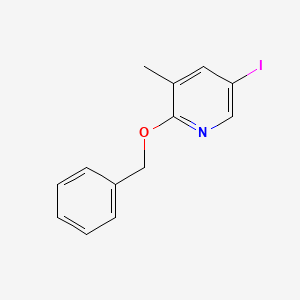
![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)
![Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, sulfate (1:1)](/img/structure/B3245164.png)
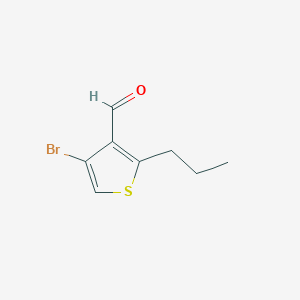
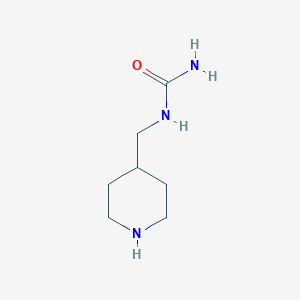
![2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol](/img/structure/B3245188.png)
